molecular formula C20H19NO3S B14984865 2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B14984865
M. Wt: 353.4 g/mol
InChI Key: CHWBXRWJLCLIIY-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of methoxy groups, a thiophene ring, and a benzamide structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with 4-methoxyaniline to form an amide bond. This is followed by the introduction of the thiophen-2-ylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and yield. The use of high-throughput screening can also aid in identifying the best catalysts and solvents for the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the amide bond can produce corresponding amines.

Scientific Research Applications

2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The methoxy groups and thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity to proteins or enzymes. The benzamide structure can also interact with various biological pathways, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(4-methoxyphenyl)benzamide
  • N-(thiophen-2-ylmethyl)benzamide
  • 4-methoxy-N-(thiophen-2-ylmethyl)benzamide

Uniqueness

Compared to similar compounds, 2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both methoxy groups and a thiophene ring. This combination of functional groups allows for a broader range of chemical reactions and interactions, making it a more versatile compound for various applications.

Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

2-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H19NO3S/c1-23-16-11-9-15(10-12-16)21(14-17-6-5-13-25-17)20(22)18-7-3-4-8-19(18)24-2/h3-13H,14H2,1-2H3

InChI Key

CHWBXRWJLCLIIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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